(5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a sulfanylidene-diazinane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the iodophenyl precursor, followed by the introduction of the prop-2-enyl group. The final step involves the formation of the sulfanylidene-diazinane core under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are thought to be mediated through redox reactions and protein binding.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-bromophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5Z)-5-[(2-chlorophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5Z)-5-[(2-fluorophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
What sets (5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione apart from similar compounds is the presence of the iodophenyl group. This group enhances its reactivity and allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-2-7-17-13(19)10(12(18)16-14(17)20)8-9-5-3-4-6-11(9)15/h2-6,8H,1,7H2,(H,16,18,20)/b10-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZQMQIPPRCAZ-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2I)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2I)/C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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